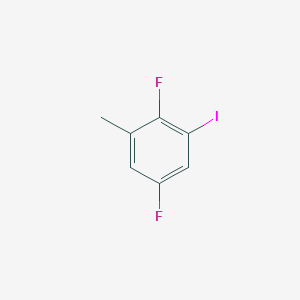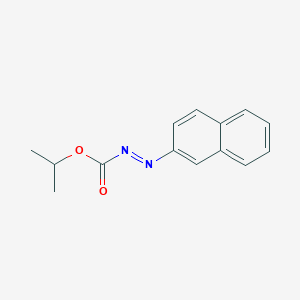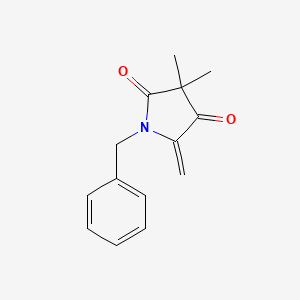![molecular formula C7H7BO2S B11756756 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol is a compound that belongs to the class of oxaboroles, which are characterized by a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of a suitable precursor with boronic acid or its derivatives. One common method includes the cyclization of a mercapto-substituted benzene derivative with boronic acid under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the boron center or the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the boron atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified boron-containing compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The boron atom can also interact with hydroxyl groups in biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Crisaborole: A boron-containing compound used as a topical treatment for atopic dermatitis.
Tavaborole: Another oxaborole used as an antifungal agent.
Comparison: 6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its thiol group, which provides additional reactivity compared to other oxaboroles like crisaborole and tavaborole
Properties
Molecular Formula |
C7H7BO2S |
|---|---|
Molecular Weight |
166.01 g/mol |
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-6-thiol |
InChI |
InChI=1S/C7H7BO2S/c9-8-7-3-6(11)2-1-5(7)4-10-8/h1-3,9,11H,4H2 |
InChI Key |
NXSSVKQMPRHFJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)


![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)


![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
![5-Methoxy-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756726.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)
![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)


